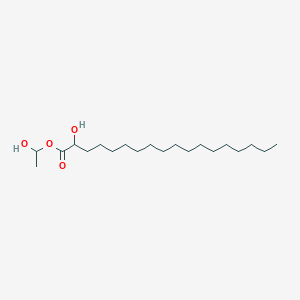
ETHYLENE GLYCOL HYDROXY STEARATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester typically involves the esterification of octadecanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The process involves heating the reactants under reflux conditions and continuously removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester follows a similar process but on a larger scale. The reactants, octadecanoic acid and ethylene glycol, are mixed in a reaction vessel along with a suitable acid catalyst. The mixture is heated, and the water produced is removed using a distillation setup. The reaction is monitored until the acid value of the mixture drops to a desired level, indicating the completion of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYLENE GLYCOL HYDROXY STEARATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and ethylene glycol.
Oxidation: The hydroxyl group in the ester can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Octadecanoic acid and ethylene glycol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
ETHYLENE GLYCOL HYDROXY STEARATE has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Employed in the formulation of biological buffers and as a stabilizer in biochemical assays.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical creams and ointments.
Industry: Acts as an emulsifier and stabilizer in cosmetic products, such as lotions and creams.
Wirkmechanismus
The mechanism of action of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester primarily involves its ability to interact with lipid bilayers and proteins. The ester can integrate into lipid membranes, altering their fluidity and stability. Additionally, it can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial in its role as an emulsifier and stabilizer in various formulations .
Vergleich Mit ähnlichen Verbindungen
ETHYLENE GLYCOL HYDROXY STEARATE can be compared with other similar compounds, such as:
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: This compound has an additional ethoxy group, which can enhance its solubility and emulsifying properties.
Ethylene glycol monostearate: Similar in structure but lacks the hydroxyl group, making it less effective as an emulsifier.
Diethylene glycol monostearate: Contains an additional ethylene glycol unit, providing different physical and chemical properties.
These comparisons highlight the unique properties of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester, particularly its effectiveness as an emulsifier and stabilizer in various applications.
Eigenschaften
CAS-Nummer |
33907-46-9 |
|---|---|
Molekularformel |
C20H40O4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
1-hydroxyethyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20(23)24-18(2)21/h18-19,21-22H,3-17H2,1-2H3 |
InChI-Schlüssel |
VZURHXVELPKQNZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |
Key on ui other cas no. |
33907-46-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















